1H-Indole, 1-methyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-methyl-6-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-methyl-6-(trifluoromethyl)- can be achieved through various methods. One common approach involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
1H-Indole, 1-methyl-6-(trifluoromethyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
- 1H-Indole, 1-methyl-5-(trifluoromethyl)-
- 1H-Indole, 1-methyl-7-(trifluoromethyl)-
- 1H-Indole, 1-methyl-4-(trifluoromethyl)-
Comparison: 1H-Indole, 1-methyl-6-(trifluoromethyl)- is unique due to the position of the trifluoromethyl group on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to its isomers. The specific placement of the trifluoromethyl group can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H8F3N/c1-14-5-4-7-2-3-8(6-9(7)14)10(11,12)13/h2-6H,1H3 |
InChI Key |
FFDSNRNJLHMMBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.